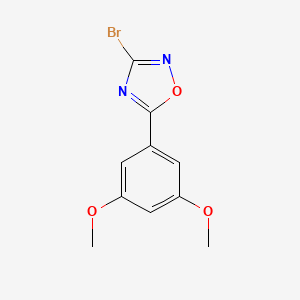

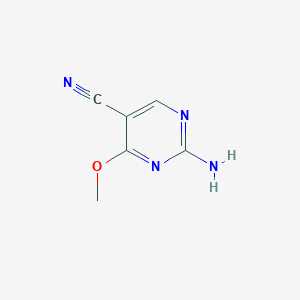

3-Bromo-5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of oxadiazole derivatives has been explored in various studies. One such derivative, 2-(2,3-dimethoxyphenyl)-4-(aminomethyl)imidazole, was prepared and tested for its affinity for dopamine D(2) and D(3) receptors. Although not directly synthesizing 3-Bromo-5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole, this research provides insight into the synthetic routes that could be adapted for related compounds. The study found that the incorporation of an oxadiazole moiety resulted in a loss of affinity for dopamine receptor subtype binding sites, suggesting that the oxadiazole ring plays a significant role in receptor binding .

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives can significantly influence their biological activity. For instance, the compound 2-{5-[(1H-1,2,4-Triazol-1-yl)methyl]-1,3,4-oxadiazol-2-ylthio}-1-(2,4-dichlorophenyl)ethanone was analyzed, and it was found that the 1,3,4-oxadiazole ring forms distinct dihedral angles with the benzene and triazole rings. This suggests that the spatial arrangement of the oxadiazole ring and its substituents could be crucial for the compound's properties and interactions .

Chemical Reactions Analysis

The reactivity of 3-bromo-5-phenyl-1,2,4-oxadiazole under certain conditions has been studied, providing insights into potential reactions that 3-Bromo-5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole might undergo. When heated with sodium azide in anhydrous dimethylformamide, 3-bromo-5-phenyl-1,2,4-oxadiazole underwent a deoxygenative coupling reaction, leading to the formation of 3-dimethylamino and 3-dimethylaminomethyleneamino derivatives . This indicates that the oxadiazole ring can participate in novel reaction pathways under the right conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of oxadiazole derivatives are closely related to their structure. The unexpected formation of 3-aryl-5-arylamino-1,2,4-oxadiazoles was observed when arylamidoximes reacted with ethoxycarbonylmethylene(triphenyl)phosphorane, suggesting that these compounds can be formed through thermal reactions involving aryl migration. The X-ray crystal structure of a related compound confirmed the structure of these oxadiazoles . This information is valuable for understanding the behavior of 3-Bromo-5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole under similar conditions.

科学的研究の応用

Chemical Reactions and Synthesis

3-Bromo-5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole is involved in complex chemical reactions. For instance, Choi et al. (1982) studied the reaction of 3-azido-5-phenyl-1,2,4-oxadiazole with dimethylformamide, which resulted in the formation of new compounds through a deoxygenative coupling process (Choi, Rees, & Smith, 1982).

Antimicrobial and Anti-Proliferative Activities

Al-Wahaibi et al. (2021) synthesized 1,3,4-Oxadiazole N-Mannich Bases with antimicrobial and anti-proliferative activities, highlighting the biomedical significance of oxadiazole derivatives (Al-Wahaibi et al., 2021).

Anticancer Evaluation

Polkam et al. (2021) designed and synthesized new 1,3,4-oxadiazole derivatives with significant activity against various human cancer cell lines, underlining their potential in cancer therapy (Polkam et al., 2021).

Binding Affinities for Dopamine Receptors

Huang et al. (2001) synthesized 2-(2,3-dimethoxyphenyl)-4-(aminomethyl)imidazole derivatives, including oxadiazole analogues, to evaluate their binding affinity for dopamine receptors, indicating potential applications in neurological research (Huang et al., 2001).

Anti-Parkinson's Agents

Tiwari and Kohli (2008) prepared 3-(5-bromo-2,3-dimethoxy-phenyl)-[1, 2, 4] oxadiazole derivatives and evaluated their anti-Parkinson’s activity, highlighting their therapeutic potential (Tiwari & Kohli, 2008).

Basicity Analysis

Trifonov et al. (2005) examined the basicity of various 1,2,4-oxadiazoles, which is essential for understanding their chemical behavior and potential applications (Trifonov et al., 2005).

Photochemical Behavior

Buscemi et al. (1988) studied the photochemical behavior of 1,2,4-oxadiazole derivatives, an aspect critical for applications in photochemistry and materials science (Buscemi, Cicero, Vivona, & Caronna, 1988).

特性

IUPAC Name |

3-bromo-5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O3/c1-14-7-3-6(4-8(5-7)15-2)9-12-10(11)13-16-9/h3-5H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAXCPLQOKXJOEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C2=NC(=NO2)Br)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-ethoxy-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B3011409.png)

![6-(3-Chloro-2-methylphenyl)-2-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3011417.png)

![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B3011419.png)

![(Z)-4-(N-cyclohexyl-N-methylsulfamoyl)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3011423.png)

![[5-Amino-1-[4-(trifluoromethoxy)phenyl]pyrazol-4-yl]-piperidin-4-ylmethanone](/img/structure/B3011424.png)

![2-((6-(4-chlorobenzyl)-2-ethyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B3011427.png)

![2-[4-[4-(Dimethylamino)pyrimidin-2-yl]piperazin-1-yl]quinoline-3-carbonitrile](/img/structure/B3011428.png)

![Tert-butyl 1-ethynyl-2-azabicyclo[3.1.1]heptane-2-carboxylate](/img/structure/B3011429.png)